

# Head-to-Head Comparison: Molnupiravir vs. Favipiravir in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tirfipiravir |           |
| Cat. No.:            | B15361990    | Get Quote |

A note on the requested comparison: Initial searches for "**Tirfipiravir**" yielded minimal publicly available information, with only a reference to a Chinese patent application for a nucleoside compound. Due to the lack of accessible preclinical and clinical data, a direct, evidence-based comparison with Molnupiravir as requested is not feasible at this time. Therefore, this guide provides a comprehensive head-to-head comparison of Molnupiravir and a well-documented antiviral agent, Favipiravir, for which direct comparative clinical trial data exists.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Molnupiravir and Favipiravir. The information is presented through structured data tables, detailed experimental protocols, and visualizations to facilitate a clear understanding of their respective profiles.

#### **Mechanism of Action**

Both Molnupiravir and Favipiravir are orally bioavailable prodrugs that, once activated within the host cell, target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. However, their precise mechanisms of inducing viral error catastrophe differ.

Molnupiravir: Following oral administration, Molnupiravir is rapidly hydrolyzed to its active form,  $\beta$ -D-N4-hydroxycytidine (NHC).[1][2] NHC is then phosphorylated intracellularly to NHC-triphosphate (NHC-TP).[1] NHC-TP acts as a competitive substrate for the viral RdRp and is incorporated into the nascent viral RNA strand.[1][2] The incorporated NHC can exist in two tautomeric forms, one of which mimics cytidine and the other uridine.[1] This leads to



widespread mutations during subsequent rounds of viral replication, a process termed "lethal mutagenesis" or "viral error catastrophe," ultimately resulting in the production of non-viable virus particles.[1][2]

Favipiravir: Favipiravir is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4][5] Favipiravir-RTP is recognized as a purine analog by the viral RdRp and is incorporated into the growing viral RNA chain.[3][6] The incorporation of favipiravir-RTP can lead to either chain termination of the nascent RNA strand or induce lethal mutagenesis by causing misincorporations in the viral genome.[3][6][7] This disruption of viral RNA synthesis and fidelity ultimately inhibits viral replication.[3][4]



Click to download full resolution via product page

Figure 1: Mechanism of Action for Molnupiravir and Favipiravir.

#### **Preclinical Data**

Both Molnupiravir and Favipiravir have demonstrated broad-spectrum antiviral activity in preclinical studies against a range of RNA viruses.



| Parameter          | Molnupiravir                                                                                   | Favipiravir                                                                             |
|--------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| In Vitro Activity  | Potent activity against SARS-CoV-2 and its variants, MERS-CoV, and other coronaviruses. [8][9] | Activity against influenza viruses, Ebola virus, Lassa virus, and SARS-CoV-2.[6]        |
| Animal Models      | Shown to inhibit SARS-CoV-2 replication in ferret, hamster, and mouse models.[10]              | Efficacy demonstrated in mouse models of influenza and hamster models of SARS-CoV-2.[6] |
| Resistance Profile | High barrier to resistance development observed in preclinical studies.[1]                     | Apparent lack of generation of resistant viruses has been noted as a key feature.       |

### **Clinical Efficacy: Head-to-Head Comparison**

A randomized, open-label, parallel-group, multicenter trial in Thailand provided a direct comparison of the efficacy and safety of Molnupiravir and Favipiravir in at-risk outpatients with mild to moderate COVID-19.[11][12]

Table 1: Key Efficacy Outcomes from the Thailand Head-to-Head Trial[11][12]

| Outcome (by Day<br>29)              | Molnupiravir<br>(n=487) | Favipiravir (n=490) | p-value |
|-------------------------------------|-------------------------|---------------------|---------|
| Pulmonary<br>Involvement            | 0% (0/483)              | 1% (5/482)          | 0.021   |
| All-Cause Death                     | 0% (0/483)              | <1% (1/482)         | -       |
| COVID-19 Related<br>Hospitalization | <1% (1/483)             | 1% (3/482)          | -       |

The study concluded that Favipiravir and Molnupiravir had a similar efficacy and safety profile in this patient population with a high vaccination rate.[11][12]



### **Safety and Tolerability**

Table 2: Safety Profile from the Thailand Head-to-Head Trial[11][12]

| Adverse Event                      | Molnupiravir (n=487) | Favipiravir (n=490) |
|------------------------------------|----------------------|---------------------|
| Treatment-Related Adverse<br>Event | 1% (5/483)           | 1% (4/486)          |
| Serious Adverse Event              | 1% (4/483)           | 1% (4/486)          |

In other clinical trials, both drugs were generally well-tolerated. Common side effects for Molnupiravir included diarrhea, nausea, and dizziness.[13] For Favipiravir, elevated liver enzymes, gastrointestinal discomfort, and hyperuricemia have been reported.[3]

# Experimental Protocols Thailand Head-to-Head Clinical Trial (Molnupiravir vs. Favipiravir)

- Study Design: An open-label, parallel-group, multicenter, randomized controlled trial.[11][12]
- Participants: Outpatients with mild to moderate COVID-19 and at least one risk factor for severe disease. A total of 977 participants were enrolled.[11][12]
- Intervention:
  - Molnupiravir group: Received oral Molnupiravir.
  - Favipiravir group: Received oral Favipiravir (standard of care).[11]
- Randomization: Participants were randomly assigned in a 1:1 ratio to either the Molnupiravir or Favipiravir arm.[11]
- Primary Endpoint: Pulmonary involvement by Day 29, defined by the presence of at least two
  of the following: dyspnea, oxygen saturation <92%, or imaging findings consistent with
  pneumonia.[11][12]</li>



• Follow-up: Remote symptom assessment via phone calls on Days 6, 15, and 29.[11]



Click to download full resolution via product page

Figure 2: Workflow of the Head-to-Head Clinical Trial.

#### **MOVe-OUT Phase 3 Trial (Molnupiravir)**

- Study Design: A global, Phase 3, randomized, placebo-controlled, double-blind trial.
- Participants: Nonhospitalized adults with mild-to-moderate COVID-19 who had symptom onset within 5 days and at least one risk factor for severe disease.[14] A total of 1433 patients were randomized.[14]
- Intervention:



- Molnupiravir group: Received 800 mg of Molnupiravir orally every 12 hours for 5 days.[14]
- Placebo group: Received a matching placebo.[14]
- Primary Endpoint: The incidence of all-cause hospitalization or death through day 29.[14]

#### **Phase 3 Trial of Coronavir (Favipiravir)**

- Study Design: An open-label, randomized, active-controlled trial.[15]
- Participants: Patients aged 18-60 years with mild to moderate COVID-19, confirmed by PCR, with symptom onset no more than 6 days prior to randomization, and no previous antiviral therapy for COVID-19.[15]
- Intervention:
  - Favipiravir group: Received a loading dose of 1800 mg twice daily on Day 1, followed by 800 mg twice daily on Days 2-10.[15]
  - Control group: Received standard of care, which included either umifenovir + intranasal interferon alpha-2b or hydroxychloroquine.[15]
- Randomization: Patients were randomly assigned at a 2:1 ratio to receive either favipiravir or standard of care.[15]

#### **Summary and Conclusion**

Both Molnupiravir and Favipiravir are orally administered antiviral agents that function as prodrugs to inhibit viral RNA-dependent RNA polymerase, leading to the suppression of viral replication. Their primary mechanism involves inducing errors in the viral genome.

Direct head-to-head clinical trial data suggests that Molnupiravir and Favipiravir have similar efficacy and safety profiles in a vaccinated population of outpatients with mild to moderate COVID-19.[11][12] The choice between these agents may depend on factors such as local regulatory approval, availability, cost, and specific patient characteristics.

Further research, including larger and more diverse patient populations, is necessary to fully delineate the comparative effectiveness of these two antiviral agents in different clinical settings



and against emerging viral variants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molnupiravir: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 3. sterispharma.com [sterispharma.com]
- 4. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. oatext.com [oatext.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 11. Molnupiravir versus favipiravir in at-risk outpatients with COVID-19: A randomized controlled trial in Thailand PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Phase 3 trial of coronavir (favipiravir) in patients with mild to moderate COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Comparison: Molnupiravir vs. Favipiravir in Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#head-to-head-comparison-of-tirfipiravirand-molnupiravir]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com